Home > Products > Building Blocks P19727 > 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 869941-96-8

6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Catalog Number: EVT-336578
CAS Number: 869941-96-8
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a derivative of the pyrazolopyrimidine class, which has been the subject of extensive research due to its diverse pharmacological properties. Pyrazolopyrimidines are heterocyclic compounds that have been synthesized and modified to enhance their biological activities, including anti-inflammatory, antimicrobial, hypoglycemic, and kinase inhibitory effects. These compounds have shown promise in various therapeutic areas, leading to the development of novel drugs for the treatment of diseases such as hypertension, acute ischemic stroke, and diabetes.


7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid

  • Compound Description: This compound is structurally similar to 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, with the key difference being the presence of a triazole ring instead of a pyrazole ring fused to the pyrimidine core. The research focuses on its crystal structure in different solvent environments and explores its potential biological activity, particularly in the context of coordination compounds [].

6-Alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides

  • Compound Description: This class of compounds represents a series of derivatives with variations in the 6-alkyl substituent and the carboxamide group. The research details two synthetic pathways for their preparation, highlighting their potential as synthetic intermediates or targets for biological evaluation [].

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

    5-n-Butyl-pyrazolo[1,5-a]pyrimidine (M-5)

    • Compound Description: M-5 is a key metabolite of OT-7100, formed by hydrolysis in both humans and rats. Notably, it undergoes further metabolism in human liver microsomes, primarily by CYP450 1A2, leading to the formation of M-23OH, a precursor to reactive metabolites linked to OT-7100's hepatotoxicity [].

    3-Hydroxy-5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-23OH)

    • Compound Description: M-23OH is a metabolite of M-5, formed through C-3 hydroxylation primarily by human CYP450 1A2. This metabolite serves as a proximate form, further metabolized to reactive species that contribute to the species-specific hepatotoxicity observed with OT-7100 [].

    2-Substituted 4-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrimidine-5-carbonitriles

    • Compound Description: This group of compounds features a pyrimidine core with various 2-substituents, a methylsulfanyl group at position 6, and a carbonitrile group at position 5. These compounds were synthesized using a protected sugar derivative (3-O-benzyl-6-deoxy-1,2-O-isopropylidene-6-[bis(methylsulfanyl)methylene]-α-D-xylo-hept-5-ulofuranurononitrile) as a starting material [].

    8-(3-O-benzyl-1,2-O-isopropylidene-α-D-xylo-tetrofuranos-4-yl)-6-methylsulfanylpyrazolo[1,5-a]pyrimidine-3,7-dicarboxylic acid derivatives

    • Compound Description: This class of compounds incorporates both a pyrazole and a pyrimidine ring, albeit with a different fusion pattern than in 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Notably, these compounds also include a methylsulfanyl group and are synthesized using a protected sugar derivative as a building block [].

    7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

    • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative designed for positron emission tomography (PET) imaging of tumors. It incorporates a [18F]fluoroethylamino group at position 7 and a carbonitrile group at position 3. Initial biodistribution studies revealed slow clearance from excretory tissues [, ].

    N-(2-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)ethyl)-2-[18F]fluoro-4-nitrobenzamide ([18F]2)

    • Compound Description: This is another pyrazolo[1,5-a]pyrimidine derivative developed for potential tumor imaging with PET. It features a [18F]fluoro-4-nitrobenzamide group linked through an ethylamino chain at position 7. Similar to [18F]1, initial biodistribution studies showed slow clearance from excretory tissues [, ].

    (3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

    • Compound Description: This compound is a modified pyrazolo[1,5-a]pyrimidine derivative, incorporating an acetate group at the 5-methyl position along with the [18F]fluoroethylamino group at position 7. In vitro and in vivo studies indicated an increasing trend of tumor uptake over time [, ].

    7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]4)

    • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative features a hydroxymethyl group at position 5 and a [18F]fluoroethylamino group at position 7. In vitro and in vivo studies demonstrated an increasing trend of tumor uptake over time [, ].

    (S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

    • Compound Description: This compound represents a more complex pyrazolo[1,5-a]pyrimidine derivative with a (S)-6-aminohexanoic acid linker connected to a [18F]fluoro-4-nitrobenzamide group at position 7. While in vitro uptake by S180 tumor cells was lower than [18F]3 and [18F]4, in vivo studies showed decreasing tumor uptake over time [, ].

    2-Substituted-1,2,4-triazolo[1,5-a]-pyrimidine derivatives (compounds 1-6)

    • Compound Description: This set of compounds features a triazolo[1,5-a]pyrimidine core with various substituents at position 2. Among this series, compounds 3 and 4 exhibited dose-dependent decreases in arterial blood pressure and heart rate in anesthetized rats. Further investigation indicated that these compounds possess both α1- and β1-adrenoceptor blocking activities [].

    5-Amino-1-β-cyanoethylpyrazoles

    • Compound Description: This family of compounds, synthesized from the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles, represents a class of pyrazole derivatives. These compounds serve as valuable intermediates in the synthesis of more complex heterocyclic systems [].

    5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative (6)

    • Compound Description: This compound, synthesized from the cyclization of a 5-amino-1-β-cyanoethylpyrazole derivative, represents a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives [].

    Pyrazolo[3,4-d]-6(7H)-m-thiazinethione derivatives

    • Compound Description: These compounds, formed through the reaction of 5-amino-1-β-cyanoethylpyrazoles with carbon disulfide, introduce a thiazinethione ring fused to the pyrazole core. They are easily converted to pyrazolo[3,4-d]pyrimidine derivatives upon treatment with aqueous NaOH [].

    Ethyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-oxoacetate (1)

    • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is obtained from the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate. Its structure was confirmed by 13C NMR spectroscopy and independent synthesis, correcting a previous misidentification as a diazepine derivative [].
    • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is a product of the condensation reaction between 3-phenyl-5-aminopyrazole and ethyl ethoxymethyleneacetoacetate. Its structure elucidation confirmed the formation of the pyrazolo[1,5-a]pyrimidine system [].

    Ethyl 2-phenyl-7-methylpyrazolo[1,5-a]pyrimidin-5-carboxylate

    • Compound Description: This pyrazolo[1,5-a]pyrimidine derivative is formed through the condensation of 3-phenyl-5-aminopyrazole with ethyl acetonoxalate. The carboxylic acid derivative of this compound was studied for its antipyretic and hypothermizing activities [].

    Pyridines Carrying Pyrazolobenzothieno[2,3-d]pyrimidine Unit

    • Compound Description: These compounds feature a pyrazolobenzothieno[2,3-d]pyrimidine unit linked to a pyridine ring. The research focuses on their synthesis and evaluation for antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and fungal strains [].

    Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

    • Compound Description: This class of compounds comprises various derivatives of pyrazolo[3,4-d]pyrimidin-4-one, synthesized from a common pyrazolo[3,4-d][1,3]oxazin-4-one precursor. These derivatives were evaluated for their anticancer activity against the MCF-7 human breast adenocarcinoma cell line [].

    4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid (1)

    • Compound Description: This complex compound, a non-zinc binding MMP-13 selective inhibitor, incorporates a pyrazolo[1,5-a]pyrimidine moiety within its structure. It was investigated as a potential intra-articular disease-modifying osteoarthritic drug (DMOAD) due to its long joint durability, cartilage penetration ability, minimal systemic exposure, and promising efficacy [].

    3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

    • Compound Description: This group of compounds features a thieno[2,3-d]pyrimidine core with varying R and R' substituents. These compounds were synthesized via the reaction of 3-amino-4-(R-phenyl)thiophene-2-carboxylic acid hydrazides with aliphatic carboxylic acids. The research focused on their synthesis, reactivity, and potential antidiabetic activity [].
    • Compound Description: This series of compounds features a 5,6,7,8-tetrahydronaphthalene core with various substituents, including pyridine, thioxopyridine, and pyrazolopyridine moieties. The study explored their synthesis, antioxidant activity, and tumor inhibitory activity against liver cancer cells (HepG-2) [, ].

    25. [, , ]Triazolo[1,5]pyrimidine-6-carboxylic acid

    • Compound Description: This compound features a triazolo[1,5-a]pyrimidine core structure with a carboxylic acid group at position 6. It was identified as one of the antifungal compounds produced by actinomycetes isolates from the rhizosphere of Cymbopogon citratus (Lemongrass) [].

    Acido-6-(2-hidroxi-etil)-7-oxo-1,7-diidro-[1,2,4]triazolo[1,5-a]pirimidina-2-carboxilico

    • Compound Description: This compound, containing a [, , ]triazolo[1,5-a]pyrimidine core, was synthesized and evaluated for its in vivo toxicity against Artemia salina, displaying significant cytotoxic activity [].

    2-Methyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile

    • Compound Description: This compound is a key intermediate in the synthesis of Anagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for treating type 2 diabetes. The research describes a novel and efficient method for its synthesis involving cyanoacetaldehyde, N,N-dimethylformamide dimethyl acetal, and 3-amino-5-methylpyrazole [].
    Source and Classification

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has the molecular formula C8H7N3O2C_8H_7N_3O_2 and is classified as a member of the pyrazolo[1,5-a]pyrimidine family. This family is recognized for its varied biological activities, including antimicrobial and anticancer properties. The compound is identified by the CAS number 869941-96-8 and has a molecular weight of 177.16 g/mol .

    Synthesis Analysis

    The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves cyclocondensation reactions. The most common method includes the reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems.

    Synthetic Routes

    1. Cyclocondensation: This method involves combining a pyrazole derivative with a carboxylic acid precursor under specific conditions to form the desired compound.
    2. Multi-step Synthesis: A typical multi-step synthesis may involve:
      • Reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base (e.g., sodium ethoxide) to yield an intermediate.
      • Subsequent chlorination and nucleophilic substitution reactions to achieve the final product .

    Technical Parameters

    • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Typical yields reported range from 61% to 89%, depending on the specific reaction conditions employed .
    Molecular Structure Analysis

    The molecular structure of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid features a pyrazolo-pyrimidine core with a methyl group at the 6-position and a carboxylic acid group at the 3-position.

    Structural Data

    • IUPAC Name: 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • SMILES Notation: CC1=C/N2N=CC(C(=O)O)=C2/N=C\1
    • Bonding Characteristics: The compound exhibits significant rigidity due to its fused ring system, which enhances its binding affinity to biological targets .
    Chemical Reactions Analysis

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions:

    Types of Reactions

    1. Oxidation: The compound can be oxidized to form corresponding oxides.
    2. Reduction: It can be reduced under specific conditions to yield reduced derivatives.
    3. Substitution: Nucleophilic substitution reactions occur particularly at the pyrazole ring .

    These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications.

    Mechanism of Action

    The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is linked to its interaction with transient receptor potential canonical 6 (TRPC6) proteins.

    Mode of Action

    • The compound may function as an antagonist of TRPC6 channels, which are involved in calcium signaling within cells. Inhibition of these channels could impact various cellular processes related to growth and differentiation .

    Biochemical Pathways

    The modulation of TRPC6 channel activity by this compound suggests potential therapeutic applications in conditions where calcium signaling is disrupted.

    Applications

    The scientific applications of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid are extensive:

    1. Medicinal Chemistry: It is investigated for its potential use as an antitumor agent due to its significant biological activity against cancer cells.
    2. Biological Research: The compound serves as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
    3. Material Science: It is used in developing new materials with specific photophysical properties .

    Properties

    CAS Number

    869941-96-8

    Product Name

    6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

    IUPAC Name

    6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

    Molecular Formula

    C8H7N3O2

    Molecular Weight

    177.16 g/mol

    InChI

    InChI=1S/C8H7N3O2/c1-5-2-9-7-6(8(12)13)3-10-11(7)4-5/h2-4H,1H3,(H,12,13)

    InChI Key

    JCNOXGKQXXFWCM-UHFFFAOYSA-N

    SMILES

    CC1=CN2C(=C(C=N2)C(=O)O)N=C1

    Canonical SMILES

    CC1=CN2C(=C(C=N2)C(=O)O)N=C1

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.